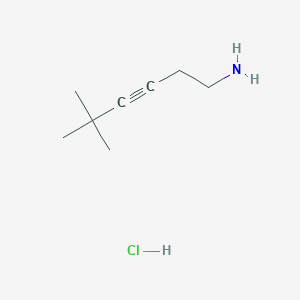
5,5-Dimethylhex-3-yn-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylhex-3-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15N.ClH. It is a derivative of hex-3-yn-1-amine with two methyl groups attached to the fifth carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5,5-dimethyl-1-hexyne as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure consistency and quality.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or distillation to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of different halogenated or alkylated compounds.
Scientific Research Applications
Chemistry: 5,5-Dimethylhex-3-yn-1-amine;hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethylhex-3-yn-1-amine;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved are determined by the specific reactions and interactions it undergoes.
Comparison with Similar Compounds
5,5-Dimethylhex-1-yn-3-amine;hydrochloride: Similar structure but different position of the amine group.
3-(Aminomethyl)-5,5-dimethylhex-1-yne hydrochloride: Another structural isomer with different reactivity.
5-Methylhex-1-yn-3-amine hydrochloride: A related compound with one less methyl group.
Uniqueness: 5,5-Dimethylhex-3-yn-1-amine;hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
5,5-dimethylhex-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2,3)6-4-5-7-9;/h5,7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXJVOJWYUENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














